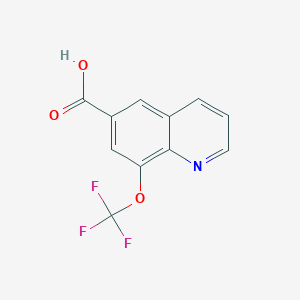

8-(Trifluoromethoxy)quinoline-6-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H6F3NO3 |

|---|---|

Molecular Weight |

257.16 g/mol |

IUPAC Name |

8-(trifluoromethoxy)quinoline-6-carboxylic acid |

InChI |

InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-5-7(10(16)17)4-6-2-1-3-15-9(6)8/h1-5H,(H,16,17) |

InChI Key |

DQXKJTXJXVDRQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)OC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethoxy)quinoline-6-carboxylic acid typically involves the introduction of the trifluoromethoxy group and the carboxylic acid group onto the quinoline ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Suzuki–Miyaura coupling reaction, ensuring high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethoxy)quinoline-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the functional groups on the quinoline ring.

Substitution: The trifluoromethoxy and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 8-(trifluoromethoxy)quinoline-6-carboxylic acid is , with a molecular weight of approximately 251.16 g/mol. The trifluoromethoxy group is notable for enhancing the compound's lipophilicity, which can influence its bioavailability and interaction with biological targets.

Medicinal Chemistry

1. Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. Quinoline compounds are known for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have shown that derivatives can target key enzymes involved in cancer progression, making them promising candidates for drug development aimed at treating various malignancies .

2. Anti-inflammatory Properties

In addition to anticancer effects, this compound has demonstrated anti-inflammatory activity. The quinoline moiety is known for modulating inflammatory pathways, potentially leading to therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory diseases.

Biological Interactions

The biological activity of this compound is largely attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : Studies have shown that quinoline derivatives can inhibit protein kinases and other enzymes that are crucial in signaling pathways related to cancer and inflammation .

- Receptor Modulation : The compound may also interact with various receptors, affecting their functions and leading to altered cellular responses.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the trifluoromethoxy group. Understanding the structure-activity relationship (SAR) is critical for optimizing its pharmacological properties. For instance, modifications at specific positions on the quinoline ring can significantly enhance its biological activity .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited potent cytotoxicity against human cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of quinoline derivatives, including this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be leveraged for therapeutic purposes in inflammatory diseases.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethoxy)quinoline-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

- 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid

- 6-(trifluoromethoxy)quinoline-3-carboxylic acid

- 8-(trifluoromethyl)quinoline-6-carboxylic acid

Comparison: 8-(Trifluoromethoxy)quinoline-6-carboxylic acid is unique due to the specific positioning of the trifluoromethoxy and carboxylic acid groups on the quinoline ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Biological Activity

8-(Trifluoromethoxy)quinoline-6-carboxylic acid is a synthetic organic compound belonging to the quinoline family, characterized by a trifluoromethoxy substituent. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antineoplastic, and antiviral properties. The trifluoromethoxy group enhances its interaction with biological targets, making it a potential lead compound for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H6F3NO2, with a molecular weight of approximately 231.16 g/mol. The structural features contribute significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H6F3NO2 |

| Molecular Weight | 231.16 g/mol |

| Functional Groups | Quinoline, Carboxylic Acid, Trifluoromethoxy |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethoxy group enhances lipophilicity and facilitates binding to various enzymes and receptors. This compound may exert its effects by:

- Inhibiting Enzymatic Activity : It can inhibit key enzymes involved in cellular processes, potentially leading to apoptosis in cancer cells.

- Modulating Receptor Functions : Interaction with receptor sites can alter signaling pathways critical for cell survival and proliferation.

- Intercalating Nucleic Acids : It may affect DNA replication and transcription, disrupting cellular function.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antibacterial Activity : Studies indicate significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary studies suggest potential antiproliferative effects on various cancer cell lines.

- Antiviral Effects : Investigations into its antiviral capabilities have shown promise in inhibiting viral replication.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- A study reported that this compound exhibited an IC50 value of 10 µM against Escherichia coli, indicating moderate antibacterial activity .

- In cancer research, it was shown to reduce cell viability in A549 lung cancer cells with an IC50 of 15 µM, suggesting potential for further development as an anticancer agent .

- Antiviral assays revealed that it inhibited the replication of certain viruses at concentrations lower than those required for cytotoxicity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related quinoline derivatives:

| Compound | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | Antibacterial | 10 | Effective against E. coli |

| Anticancer | 15 | Reduces viability in A549 cells | |

| Antiviral | <20 | Inhibits viral replication | |

| Other Quinoline Derivative A | Antibacterial | 5 | More potent against S. aureus |

| Other Quinoline Derivative B | Anticancer | 12 | Similar profile but less selective |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-(trifluoromethoxy)quinoline-6-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of quinoline-6-carboxylic acid derivatives often involves cyclization reactions, such as the Gould-Jacobs reaction, or functionalization of pre-formed quinoline cores. For example, trifluoromethoxy groups can be introduced via nucleophilic substitution using trifluoromethylating agents under anhydrous conditions . Key factors include temperature control (70–80°C for 24–72 h in ethanolic NaHCO₃) and stoichiometric ratios of reactants to minimize side products. Purification typically employs recrystallization or column chromatography, with yields optimized by adjusting reaction time and solvent polarity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, while structural confirmation relies on nuclear magnetic resonance (NMR; ¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS). For instance, the trifluoromethoxy group exhibits distinct ¹⁹F NMR signals near −58 ppm, and the carboxylic acid proton appears as a broad singlet in DMSO-d₆ . Elemental analysis (C, H, N) further validates stoichiometric consistency .

Q. What are the recommended handling and storage protocols to ensure compound stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at −20°C to prevent hydrolysis of the trifluoromethoxy group. Avoid exposure to moisture, strong acids/bases, and UV light. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling due to potential irritant properties .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound derivatives?

- Methodological Answer : Discrepancies in NMR data may arise from dynamic rotational isomerism or solvent effects. For example, the quinoline ring’s electron-withdrawing groups can cause anisotropic shielding. Use variable-temperature NMR to identify conformational exchange, or employ computational tools (DFT calculations) to predict chemical shifts. Cross-validation with 2D NMR (COSY, HSQC) clarifies coupling relationships .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in antimicrobial or anticancer research?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC/MBC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For anticancer studies, employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs. Mechanistic studies may include topoisomerase inhibition assays or apoptosis profiling via flow cytometry .

Q. How does the trifluoromethoxy group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

- Methodological Answer : The trifluoromethoxy group enhances metabolic stability by resisting oxidative degradation, as shown in cytochrome P450 inhibition assays. Its electron-withdrawing effect also increases membrane permeability, assessed via Caco-2 cell monolayers. Comparative pharmacokinetic studies in rodent models reveal prolonged half-life (t₁/₂) and higher AUC values for trifluoromethoxy derivatives .

Q. What strategies mitigate synthetic challenges, such as low regioselectivity during trifluoromethoxy substitution?

- Methodological Answer : Use directing groups (e.g., boronic acids) to orient electrophilic trifluoromethylation at the 8-position. Alternatively, employ transition-metal catalysts (Pd/Cu) for cross-coupling reactions. Computational modeling (e.g., Fukui indices) predicts reactive sites on the quinoline core, guiding reagent design .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental LogP values for this compound?

- Methodological Answer : Experimental LogP (octanol-water partition coefficient) is determined via shake-flask or HPLC methods, while theoretical values are calculated using software (e.g., ChemAxon). Discrepancies >0.5 units suggest unaccounted solvation effects or ionization. Validate by measuring pKa (via potentiometric titration) to assess ionization at physiological pH, which impacts bioavailability .

Q. What analytical techniques confirm the absence of regioisomeric byproducts in the final compound?

- Methodological Answer : Use LC-MS/MS with a C18 column to separate regioisomers. Characterize fragmentation patterns via collision-induced dissociation (CID), comparing to synthetic standards. X-ray crystallography provides definitive structural proof if crystals are obtainable .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 113–115°C (decomposes) | |

| ¹⁹F NMR (δ, ppm) | −58.2 (s, CF₃O) | |

| Calculated LogP | 2.1 (ChemAxon) | |

| HPLC Purity | >98% (C18, 0.1% TFA in H₂O/MeCN) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.